molecular formula C12H13N3O2 B052095 6-(2-Ethoxyphenoxy)pyridazin-3-amine CAS No. 121041-43-8

6-(2-Ethoxyphenoxy)pyridazin-3-amine

Cat. No. B052095
M. Wt: 231.25 g/mol
InChI Key: YRBMBUAQFFFCKS-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a compound with the molecular formula C12H13N3O2. It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore that has attracted the attention of medicinal chemists due to its diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of 6-(2-Ethoxyphenoxy)pyridazin-3-amine is based on the pyridazin-3(2H)-one skeleton, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : This compound has been utilized as a starting material for synthesizing novel thieno[2,3-c]pyridazines, showing potential antibacterial activities. The research involved hydrazinolysis and treatment with different reagents to produce novel compounds, which were then evaluated for their antibacterial properties (Al-Kamali et al., 2014).

  • Regiospecific Synthesis of Pyridazinones : This compound played a role in the synthesis of a new class of pyridazinones, indicating its use in creating diverse chemical structures. This research explored the synthesis processes and potential applications of these compounds (Dragovich et al., 2008).

  • Synthesis of γ-Lactames and Perhydro-1,2-Pyridazin-3-ones : This research demonstrates the compound's use in synthesizing functionalized γ-lactames and perhydro-1,2-pyridazin-3-ones, showing its versatility in creating various chemical structures (Amri et al., 1992).

  • Synthesis of Pyridazinone Derivatives : The compound has been involved in the synthesis of various pyridazinone derivatives, illustrating its role in creating diverse chemical entities with potential pharmaceutical applications (Soliman & El-Sakka, 2011).

  • Synthesis of Imidazo[1,2-B]Pyridazines : Research on the synthesis of 3-alkoxy-6-halogeno-2-phenyl(imidazo[1,2-b]pyridazines) and related compounds from pyridazin-3-amines suggests potential applications in creating complex chemical structures (Barlin, 1986).

  • Synthesis and Reactions of Bis-Phenyl Pyridazinones : The compound was used in the synthesis of bis(phenyl)-pyridazinones, further highlighting its role in creating structurally diverse compounds (Alonazy et al., 2009).

  • VEGFR-2 Kinase Inhibitory Activity : This compound's derivatives have been synthesized as vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors, suggesting its potential in medicinal chemistry (Ishimoto et al., 2013).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

6-(2-ethoxyphenoxy)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-16-9-5-3-4-6-10(9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBMBUAQFFFCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenoxy)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1989 - CSIRO Publishing
Series of 6-( alkoxy - and methylthio-phenoxy )-2-phenyl(substituted phenyl and pyridiny1)imidazo[l,2-b]pyridazines and 3-methoxy-6-( methoxybenzylthio )-2-phenyl(substituted phenyl …
Number of citations: 14 www.publish.csiro.au
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1990 - CSIRO Publishing
Syntheses are reported for a series of 6-(o-methoxy -, o-ethoxy -, o-methylthio - and o-fluoro-phenoxy )-3-( methoxy and ethoxy )-2- phenyl(substituted phenyl and pyridin-3″-yl) …
Number of citations: 5 www.publish.csiro.au
MML Ngu - 1989 - search.proquest.com
Chemical syntheses, receptor binding studies and structure-activity correlations of some imidazo [l, 2-&] pyridazines, imidazo [l, 2-a] pyridines and imidazo-[l, 2-a] pyrimidines are …
Number of citations: 1 search.proquest.com

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